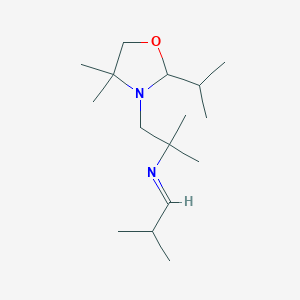
Acide 1,2,3,4-tétrahydro-3-oxo-2-quinoxalinecétique
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse applications in medicinal chemistry due to their pharmacological properties. The compound is structurally related to quinoline derivatives, which are often synthesized for their potential use in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related quinoxaline derivatives has been explored in various studies. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines, which are structurally similar to 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid, were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids. This synthesis involved a twelve-step process with key steps including intramolecular Mitsunobu cyclization and a PPh(3)/I(2)/imidazole mediated 6-exo-tet cyclization, yielding 13-20% overall yields .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of substituents on the quinoxaline core, such as the acetic acid moiety in 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid, can significantly influence the compound's chemical behavior and biological activity. The exact structure of this compound would likely be elucidated using spectroscopic methods such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including Claisen rearrangement and cyclization, as demonstrated by the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines from Baylis–Hillman derivatives. Trifluoroacetic acid has been used as an effective reagent for these reactions, indicating that similar conditions might be applicable for the synthesis or transformation of 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of a carboxylic acid group, as seen in tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids, can affect the compound's solubility, acidity, and potential for forming salts or esters. These properties are crucial for the compound's reactivity and its potential applications in drug design and synthesis . Similarly, the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid and related compounds involves the preparation of key intermediates that exhibit unique reactivity due to their ester and acetoxy groups .
Applications De Recherche Scientifique
Analyse spectrale
Le composé est utilisé en analyse spectrale, où sa structure et ses propriétés sont étudiées à l’aide de diverses méthodes spectroscopiques. Ceci est essentiel pour identifier et comprendre la composition moléculaire et le comportement du composé .
Synthèse des dérivés
Les chercheurs s’intéressent à la synthèse de dérivés de ce composé en raison de ses activités biologiques potentielles. Les modifications de sa structure pourraient conduire à de nouveaux composés aux propriétés thérapeutiques variées .
Recherche pharmaceutique
Les dérivés de la quinoxaline, y compris ce composé, sont explorés pour leurs applications pharmaceutiques potentielles. Ils sont étudiés pour leurs propriétés anticancéreuses, antidiabétiques, antimicrobiennes, anti-inflammatoires et antimalariennes .
Chimie agricole
En raison de l’activité biologique des dérivés de la quinoxaline, ils sont également utilisés en chimie agricole comme fongicides, insecticides et herbicides. Les dérivés du composé pourraient être synthétisés pour améliorer ces propriétés .
Propriétés
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNFCRXGPQHQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382712 | |
| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136584-14-0 | |
| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)


![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)


![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
